![molecular formula C7H8Cl3NO2 B3024381 (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one CAS No. 97538-67-5](/img/structure/B3024381.png)

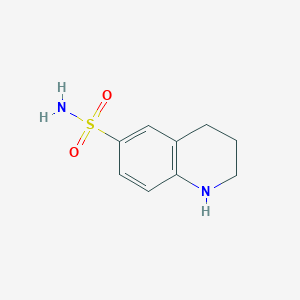

(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one

Vue d'ensemble

Description

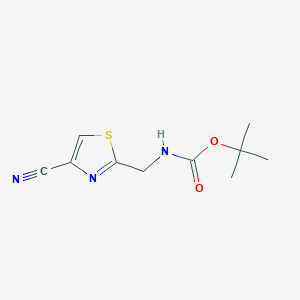

(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one, commonly referred to as TTHP, is a synthetic organic compound with a wide range of scientific applications. It is a three-membered ring containing both a trichloromethyl and a tetrahydropyrrolo group. TTHP is a versatile compound that has been used in a variety of research areas including organic synthesis, drug development, and biochemistry.

Applications De Recherche Scientifique

Enantioselective Synthesis of Polycyclic Pyrrole Derivatives

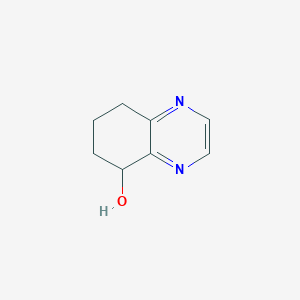

The compound has been utilized in the enantioselective synthesis of polycyclic pyrrole derivatives. Specifically, an iridium-catalyzed asymmetric allylic dearomatization and ring-expansive migration reaction leads to the formation of tetrahydropyrrolo[1,2-c]pyrimidine derivatives. This process yields good product yields (up to 88%) and excellent enantioselectivity (up to >99% ee) .

Trichloromethyl Radical Addition Reactions

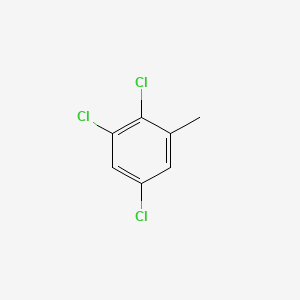

The trichloromethyl group in this compound can participate in direct addition reactions. For instance, chloroform can react with cyclopropenes under triethylborane-mediated radical conditions to produce trichloromethylcyclopropanes .

Sterol Demethylase Inhibitors

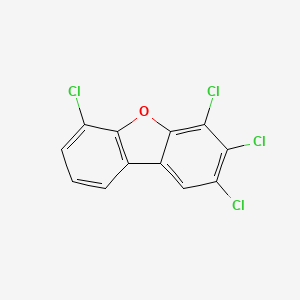

Researchers have designed a series of 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties. These compounds were investigated as potential sterol demethylase inhibitors (DMIs). The trichloromethyl functionality contributes to their bioactivity .

Synthesis of Highly Strained Molecules

The compound’s trans-fused bicyclo[3.3.0]octane ring system makes it challenging to synthesize. However, recent efforts have led to the preparation of natural products containing this highly strained ring system .

Palladium Pincer Complexes

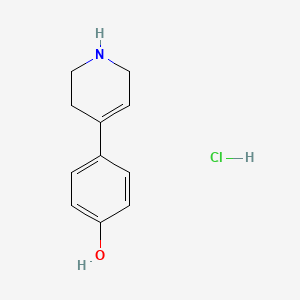

An unsymmetrical PCN palladium pincer complex based on an iminophosphinite ligand containing two fused five-membered cycles (including a THF ring) has been synthesized from sustainable and enantiopure starting material, isosorbide. This complex demonstrates potential in catalysis and sustainable chemistry .

Functionalized β-Keto Esters

Starting from commercially available isosorbide, the synthesis of a chiral PCN pincer palladium (II) complex was achieved. The compound contains an iminophosphinite ligand derived from isosorbide, highlighting its potential as a sustainable material .

Propriétés

IUPAC Name |

(3R,7aS)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQBXRYSVSZLSL-UJURSFKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)O[C@@H](N2C1)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3024300.png)

![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3024302.png)

![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B3024314.png)